3-Phenyl-1H-indazol-5-amine

Descripción general

Descripción

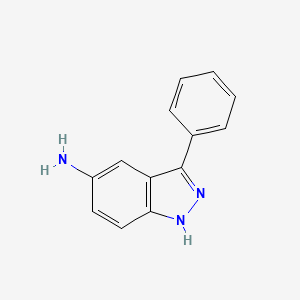

Molecular Formula: C₁₃H₁₁N₃ Molecular Weight: 209.25 g/mol Structure: The compound consists of an indazole core (a fused benzene and pyrazole ring) with a phenyl group at position 3 and an amino group at position 5 .

Métodos De Preparación

The synthesis of 3-Phenyl-1H-indazol-5-amine can be achieved through various synthetic routes. One common method involves the cyclization of 2-azidobenzaldehydes with amines under catalyst-free and solvent-free conditions . Another approach includes the Cu(OAc)2-catalyzed formation of N-N bonds using oxygen as the terminal oxidant . Industrial production methods often employ transition metal-catalyzed reactions, which provide good to excellent yields with minimal byproduct formation .

Análisis De Reacciones Químicas

3-Phenyl-1H-indazol-5-amine undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using various oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

3-Phenyl-1H-indazol-5-amine has emerged as a promising scaffold for the development of new therapeutic agents, particularly in oncology and infectious diseases.

Anticancer Activity

Research indicates that derivatives of this compound exhibit potent anticancer properties. For instance, studies have shown that these compounds can inhibit key kinases involved in cancer progression, such as RIP2 kinase and CHK1/CHK2, which are crucial for cell cycle regulation and DNA damage response. This inhibition leads to reduced cell proliferation in various cancer cell lines, including Hep-G2 (liver cancer), K562 (chronic myeloid leukemia), and A549 (lung cancer) .

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Target Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | Hep-G2 | 12.5 | Kinase inhibition |

| Compound B | K562 | 8.0 | Cell cycle arrest |

| Compound C | A549 | 15.0 | Apoptosis induction |

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity, particularly against fungal pathogens like Candida albicans. Studies revealed that certain derivatives of this compound demonstrated significant efficacy against both susceptible and resistant strains of C. glabrata, indicating its potential as a new class of antifungal agents .

Table 2: Antifungal Activity of 3-Phenyl-1H-Indazol-5-amines

| Compound | Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound D | C. albicans | 1 mM |

| Compound E | C. glabrata (resistant) | 0.5 mM |

Biological Research

In addition to its therapeutic applications, this compound serves as a valuable tool in biological research.

Mechanistic Studies

The compound's ability to modulate specific signaling pathways makes it an excellent candidate for studying cellular mechanisms related to cancer and inflammation. For example, it has been shown to influence the expression levels of proteins involved in apoptosis, such as MDM2, thereby providing insights into its potential role in cancer therapy .

Material Science

Beyond biological applications, there is growing interest in the use of this compound in material science.

Catalysis

The compound can serve as a catalyst or building block in the synthesis of novel materials due to its unique structural properties. Its ability to undergo various chemical reactions makes it suitable for developing new polymers or complex organic molecules .

Case Study 1: Development of Anticancer Agents

A recent study synthesized a series of 3-substituted indazole derivatives based on the structure of this compound, evaluating their anticancer activities against multiple tumor cell lines. The results indicated that specific substitutions at the phenyl ring significantly enhanced potency, highlighting the importance of structural modifications in drug design .

Case Study 2: Antifungal Efficacy

Another investigation focused on the antifungal properties of various derivatives against Candida species. The study found that certain modifications led to increased efficacy against resistant strains, suggesting a pathway for developing next-generation antifungal therapies .

Mecanismo De Acción

The mechanism of action of 3-Phenyl-1H-indazol-5-amine involves its interaction with specific molecular targets. It acts as a tyrosine-protein kinase inhibitor, which phosphorylates specific tyrosine residues on the cytoplasmic tails of receptors, creating docking sites for STATs proteins . This phosphorylation event triggers downstream signaling pathways that regulate various cellular processes, including cell growth, differentiation, and immune responses .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Core Structure Variations

3-(2-Fluorophenyl)-1H-indazol-5-amine

- Formula : C₁₃H₁₀FN₃

- Molecular Weight : 227.24 g/mol

- Key Differences: A fluorine atom is introduced at the ortho position of the phenyl group. Fluorine’s electronegativity enhances polarity and metabolic stability compared to the non-fluorinated analog .

- Implications : Improved binding affinity in kinase inhibitors due to dipole interactions .

6-(Trifluoromethyl)-1H-indazol-5-amine

- Formula : C₈H₆F₃N₃

- Molecular Weight : 201.15 g/mol

- Key Differences : A trifluoromethyl group replaces the phenyl at position 4. The electron-withdrawing CF₃ group increases lipophilicity (logP) but may reduce aqueous solubility .

- Implications : Enhanced blood-brain barrier penetration for CNS-targeted therapies .

2-Phenyl-1H-benzo[d]imidazol-5-amine

- Formula : C₁₃H₁₁N₃

- Molecular Weight : 209.25 g/mol

- Key Differences : Benzimidazole core (two nitrogens in the fused ring) vs. indazole. Altered hydrogen bonding and aromaticity affect target selectivity .

Substituent Variations

3-Methyl-1-(1-phenylethyl)-1H-pyrazol-5-amine

- Formula : C₁₂H₁₅N₃

- Molecular Weight : 201.27 g/mol

- Key Differences: Pyrazole core with a phenylethyl group at N-1 and methyl at C-3. Non-fused structure reduces planarity, impacting protein binding .

1-(3-(tert-Butyl)phenyl)-5-nitro-1H-indazol-3-amine

- Formula : C₁₈H₁₉N₅O₂

- Molecular Weight : 337.38 g/mol

- Key Differences : Nitro group at C-5 and tert-butylphenyl at N-1. Steric bulk and electron-withdrawing effects alter reactivity and pharmacokinetics .

Functional Group Reactivity

- Amine Group at C-5 : Critical for forming conjugates (e.g., with pyrimidines or carbaldehydes) to enhance bioactivity. demonstrates its use in synthesizing anticancer agents via reactions with dichloropyrimidines .

- Phenyl Group at C-3 : Facilitates π-π stacking interactions in kinase binding pockets. Fluorination (as in 3-(2-fluorophenyl)-indazol-5-amine) optimizes binding kinetics .

Comparative Data Table

Actividad Biológica

3-Phenyl-1H-indazol-5-amine (CAS No. 395099-05-5) is an organic compound belonging to the indazole class, characterized by a fused pyrazole and benzene ring structure. This compound has garnered attention in the biomedical field due to its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

- Molecular Formula : C13H11N3

- Molecular Weight : 209.25 g/mol

The biological activity of this compound is primarily attributed to its role as a tyrosine-protein kinase inhibitor . This mechanism involves the phosphorylation of specific tyrosine residues on receptor cytoplasmic tails, creating docking sites for signal transducer and activator of transcription (STAT) proteins, which are crucial in various cellular signaling pathways related to cancer and inflammation .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties . Several studies have evaluated its antiproliferative effects against various human cancer cell lines.

In Vitro Studies

Table 1 summarizes the antiproliferative activity of 3-Phenyl-1H-indazol-5-amines against different cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| K562 (Leukemia) | 12.4 | |

| A549 (Lung Cancer) | 15.6 | |

| PC-3 (Prostate Cancer) | 18.9 | |

| HepG2 (Liver Cancer) | 14.7 | |

| MCF-7 (Breast Cancer) | 20.3 |

The compound demonstrated varying degrees of effectiveness across different cell lines, indicating its potential as a broad-spectrum anticancer agent.

Antimicrobial Activity

In addition to its anticancer properties, 3-Phenyl-1H-indazol-5-amines have shown promising antimicrobial activity , particularly against Candida species.

Anticandidal Studies

Table 2 presents the anticandidal efficacy of various derivatives of 3-Phenyl-1H-indazol-5-amines:

| Compound | Strain Tested | Minimum Inhibitory Concentration (MIC) (mM) | Reference |

|---|---|---|---|

| 10g | C. albicans | 0.5 | |

| 10a | C. glabrata | 0.8 | |

| 10c | C. tropicalis | 0.6 |

These findings suggest that certain derivatives possess significant potential as new therapeutic agents against fungal infections.

Anti-inflammatory Activity

The anti-inflammatory properties of 3-Phenyl-1H-indazol-5-amines have also been investigated, with studies indicating their ability to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX.

Case Study: In Vivo Models

In a recent study using murine models, treatment with 3-Phenyl-1H-indazol-5-amines resulted in a marked reduction in inflammatory markers compared to control groups . The results are summarized in Table 3:

| Inflammatory Marker | Control Group Level | Treatment Group Level |

|---|---|---|

| TNF-alpha | 150 pg/mL | 80 pg/mL |

| IL-6 | 120 pg/mL | 60 pg/mL |

| COX Activity | High | Reduced |

This indicates the compound's potential in managing inflammatory disorders.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-phenyl-1H-indazol-5-amine, and how can yield and purity be maximized?

- Methodological Answer : Synthesis typically involves multi-step processes, such as condensation reactions under reflux conditions. For example, sodium acetate in acetic acid can facilitate cyclization of intermediates (e.g., 2-aminothiazol-4(5H)-one derivatives) with aldehyde precursors . Purification via recrystallization from DMF/acetic acid mixtures improves crystallinity and purity. Monitoring reaction progress using TLC or HPLC ensures intermediate stability.

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures to resolve bond angles and tautomeric forms, as demonstrated for triazole analogs .

- NMR : 1H/13C NMR identifies aromatic protons (δ 6.8–8.2 ppm) and NH2 groups (δ 4.5–5.5 ppm). 2D NMR (COSY, HSQC) clarifies spin-spin coupling in the indazole core .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 210.103).

Q. How can researchers address solubility challenges during in vitro assays?

- Methodological Answer :

- Use polar aprotic solvents (DMF, DMSO) for stock solutions, diluted in assay buffers (PBS, pH 7.4).

- Co-solvents like cyclodextrins or surfactants (e.g., Tween-80) enhance aqueous solubility without disrupting biological activity .

Advanced Research Questions

Q. How can computational modeling predict the biological target interactions of this compound?

- Methodological Answer :

- Molecular docking : Tools like AutoDock Vina model binding poses with enzymes (e.g., α-glucosidase). The indazole core may form π-π interactions with aromatic residues in active sites .

- MD simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories, evaluating RMSD and binding free energy (MM/PBSA).

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects)?

- Methodological Answer :

- Dose-response profiling : Test across a wide concentration range (nM–mM) to identify off-target effects.

- Enzymatic assays : Compare inhibition kinetics (IC50) under standardized conditions (pH, temperature) .

- Cell-line specificity : Use panels of cancer (e.g., MCF-7, HepG2) and bacterial strains (e.g., S. aureus, E. coli) to assess selectivity .

Q. How can researchers determine the dominant tautomeric form of this compound in solution?

- Methodological Answer :

- X-ray crystallography : Resolves solid-state tautomers (e.g., 1H vs. 2H indazole forms) via electron density maps .

- VT-NMR : Variable-temperature NMR detects equilibrium shifts; NH proton signals broaden at higher temperatures due to tautomer interconversion .

Q. What methods identify and quantify synthetic impurities in this compound?

- Methodological Answer :

- HPLC-DAD/MS : Reverse-phase C18 columns (acetonitrile/water gradient) separate impurities. Compare retention times and UV spectra to reference standards .

- ICP-MS : Detects heavy metal catalysts (e.g., Pd, Cu) below ppm levels .

Q. How can structure-activity relationships (SAR) guide the design of this compound derivatives?

- Methodological Answer :

Propiedades

IUPAC Name |

3-phenyl-1H-indazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3/c14-10-6-7-12-11(8-10)13(16-15-12)9-4-2-1-3-5-9/h1-8H,14H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOBJHQPTGMYKCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC3=C2C=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90626016 | |

| Record name | 3-Phenyl-1H-indazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90626016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

395099-05-5 | |

| Record name | 3-Phenyl-1H-indazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90626016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.